4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1008004-79-2
VCID: VC21378124
InChI: InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4g/mol

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

CAS No.: 1008004-79-2

Cat. No.: VC21378124

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4g/mol

* For research use only. Not for human or veterinary use.

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid - 1008004-79-2

Specification

CAS No. 1008004-79-2
Molecular Formula C18H16N2O4S
Molecular Weight 356.4g/mol
IUPAC Name 4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Standard InChI InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Standard InChI Key YEUSDYQLFQOGIW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Properties and Structure

The compound 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid possesses a unique chemical structure with several key functionalities arranged around a central thiazolidine core. The detailed chemical properties of this compound are outlined in Table 1.

Table 1: Chemical Properties of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

PropertyValue
CAS No.1008004-79-2
Molecular FormulaC18H16N2O4S
Molecular Weight356.4 g/mol
IUPAC Name4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Standard InChIInChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Standard InChIKeyYEUSDYQLFQOGIW-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O

The structural arrangement consists of three primary components: a central thiazolidine ring with carbonyl groups at positions 2 and 4, a p-tolyl group connected through an amino bridge at position 5, and a benzoic acid moiety attached to the N-3 position via a methylene bridge. This specific arrangement of functional groups provides the compound with its unique reactivity profile and potential biological activities.

Structural Features and Significance

The thiazolidine core of this compound contains a sulfur atom that contributes to its unique chemical profile. The p-tolylamino group at position 5 introduces lipophilicity and potential hydrogen bonding interactions, while the benzoic acid moiety provides an ionizable group that can participate in charge-based interactions with biological targets. The spatial arrangement of these groups creates a three-dimensional structure capable of interacting with various biological receptors and enzyme active sites.

Synthesis Methods

The synthesis of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves several steps, beginning with the formation of the thiazolidine-2,4-dione scaffold followed by strategic functionalization.

General Synthetic Approach

The synthesis typically starts with the cyclocondensation of thiourea with chloroacetic acid, followed by further modifications to introduce the benzoic acid moiety. This multi-step process requires precise control of reaction conditions to ensure high yields and product purity.

Common solvents used in the synthesis include dimethylformamide and acetone under controlled temperature conditions (e.g., refluxing) to facilitate the reactions. The synthetic pathway typically involves:

  • Formation of the thiazolidine-2,4-dione core through cyclocondensation

  • Introduction of the p-tolylamino group at position 5 via nucleophilic substitution

  • N-alkylation at position 3 with an appropriate benzoic acid derivative precursor

Reaction Conditions

The reactions involving this compound are often studied under specific conditions to optimize yields and selectivity. Controlling pH and temperature can significantly influence reaction pathways. The incorporation of the p-tolylamino group and the attachment of the benzoic acid moiety require careful control of reaction parameters to prevent unwanted side reactions and ensure regiospecificity.

Biological Activity and Applications

Thiazolidinediones, including 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, possess a broad spectrum of biological activities that make them valuable targets for pharmaceutical research.

Antimicrobial Properties

Similar thiazolidine-2,4-dione derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains . The most active compounds in this class have exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, comparable to or exceeding the activity of commonly used reference antibiotics such as oxacillin and cefuroxime .

Research on related compounds suggests that the presence of electron-withdrawing substituents at the phenyl ring enhances antibacterial activity, while the geometry of the molecule plays a less significant role in the antimicrobial response . The thiazolidinedione scaffold appears to be the primary pharmacophore responsible for antibacterial activity.

Other Pharmacological Activities

Beyond antimicrobial properties, thiazolidinedione derivatives exhibit a diverse range of biological activities including:

  • Anticancer properties through multiple mechanisms including cell cycle arrest and apoptosis induction

  • Anti-inflammatory effects via modulation of inflammatory cytokine production

  • Antifungal activities against various pathogenic fungi

  • Antioxidant capabilities through free radical scavenging mechanisms

The specific arrangement of functional groups in 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid may confer unique biological properties that distinguish it from other thiazolidinedione derivatives.

Structure-Activity Relationships

Understanding the structure-activity relationships of thiazolidinedione derivatives provides insights into the potential biological activities of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid.

Comparison with Related Compounds

Table 2: Structural Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid Contains a methylidene group instead of p-tolylamino at position 5Different binding profile due to altered electronic distribution and absence of NH moiety
3-((3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOIC ACID Benzoic acid at position 3 instead of 4, different arrangement of functional groupsAltered spatial orientation affecting receptor interactions
3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid Contains additional carbamoylmethyl group, benzoic acid at position 3Increased polarity and additional hydrogen bonding capabilities

The structural variations among these related compounds suggest that the specific positioning of functional groups significantly impacts biological activity profiles. The presence of the p-tolylamino group at position 5 in 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid likely contributes to a unique interaction profile with biological targets compared to compounds with different substituents at this position.

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